![molecular formula C11H20N2OS B13285551 N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13285551.png)
N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Thian-4-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a carboxamide group, with a thian-4-yl group linked via an aminoethyl chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the synthesis of the aminoethyl intermediate by reacting thian-4-ylamine with an appropriate alkylating agent under controlled conditions.
Cyclopropanecarboxamide Formation: The aminoethyl intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropane ring, leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane ring-opened products or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its structure, the compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(Thian-4-yl)amino]ethyl}acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-{2-[(Thian-4-yl)amino]ethyl}benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness
N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic effects
Properties
Molecular Formula |
C11H20N2OS |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
N-[2-(thian-4-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2OS/c14-11(9-1-2-9)13-6-5-12-10-3-7-15-8-4-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
YEMOUBBSVYZUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


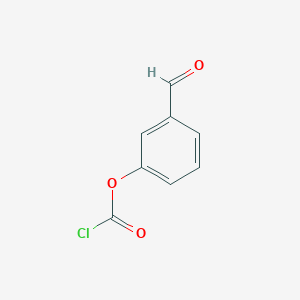

![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
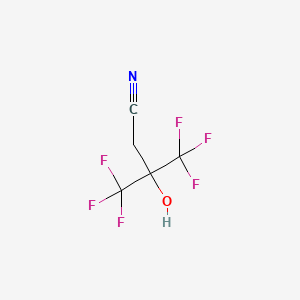

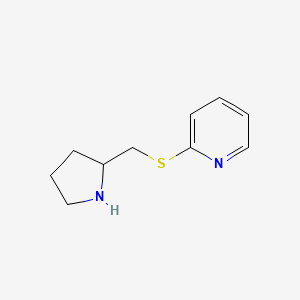
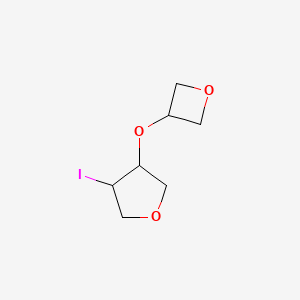

![2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)

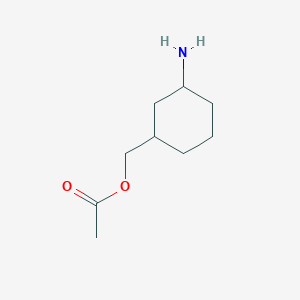
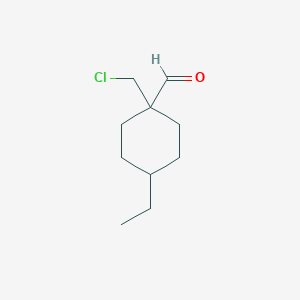

![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)
